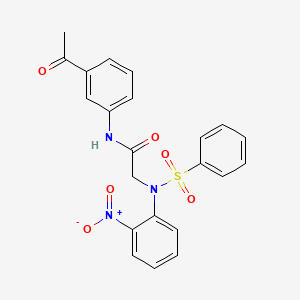![molecular formula C20H18F3N3O3 B4020613 N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide](/img/structure/B4020613.png)
N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide
Overview
Description
N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrrolidinyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the pyrrolidinyl intermediate with the acetamide group, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of its targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide: shares similarities with other trifluoromethylated compounds and pyrrolidinyl derivatives.
Trifluoromethylated Compounds: These compounds are known for their enhanced stability and bioactivity.
Pyrrolidinyl Derivatives: These compounds are often studied for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its binding affinity and specificity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[2,5-dioxo-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-12(27)25-15-5-7-16(8-6-15)26-18(28)10-17(19(26)29)24-11-13-3-2-4-14(9-13)20(21,22)23/h2-9,17,24H,10-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRLCVMIBSORLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B4020534.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]nicotinamide](/img/structure/B4020547.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4020551.png)


![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4020564.png)


![Ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate;oxalic acid](/img/structure/B4020589.png)

![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4020606.png)
![N~2~-{2-[({1-[(CYCLOHEXYLAMINO)CARBONYL]-2-METHYLBUTYL}AMINO)CARBONYL]PHENYL}-2-FURAMIDE](/img/structure/B4020609.png)
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B4020620.png)
![{N-[3-(ethoxycarbonyl)-4-(2-thienyl)(2-thienyl)]carbamoyl}phenylmethyl acetate](/img/structure/B4020625.png)
